Iso-propyl-1,1,1,3,3,3-D6-amine hcl

Description

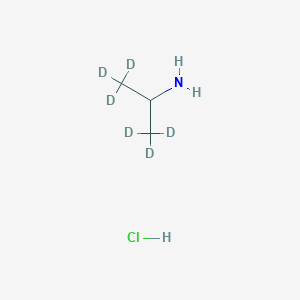

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1,1,3,3,3-hexadeuteriopropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYORFGKSZLPNW-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Applications of Iso Propyl 1,1,1,3,3,3 D6 Amine Hydrochloride As a Deuterated Standard

Mass Spectrometry-Based Quantitative Analysis in Complex Matrices

Quantitative analysis in complex biological or environmental matrices is often hampered by issues such as ion suppression, matrix effects, and variability in sample preparation and instrument response. The use of stable isotope-labeled internal standards, such as Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride, is a widely accepted strategy to overcome these challenges. scispace.com

Isotope Dilution Mass Spectrometry (IDMS) Methodologies

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for highly accurate and precise quantification. nist.gov It involves the addition of a known amount of an isotopically enriched standard, like Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride, to a sample containing the analyte of interest (the non-labeled isopropylamine). The key principle of IDMS is that the isotopically labeled standard is chemically identical to the analyte and will therefore behave identically during sample preparation, extraction, and analysis. nih.gov Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. epa.gov

By measuring the ratio of the mass spectrometric signals of the analyte and the deuterated standard, one can accurately determine the concentration of the analyte, as this ratio remains constant regardless of sample loss. epa.gov This makes IDMS a definitive method for obtaining reliable quantitative data, traceable to the International System of Units (SI). nist.gov

Application as Internal Standards in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

In both LC-MS and GC-MS, deuterated standards like Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride are considered the "gold standard" for internal standards. researchgate.net This is because they co-elute with the analyte, meaning they have nearly identical retention times in the chromatographic separation. chromforum.org This co-elution is crucial for correcting for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix. chromforum.org Since the deuterated standard and the analyte experience the same matrix effects, the ratio of their signals remains unaffected, leading to more accurate quantification. chromforum.org

While deuterated standards are highly effective, it's important to note that a slight chromatographic shift can sometimes occur, with the deuterated compound eluting slightly earlier than its non-deuterated counterpart. chromforum.orgresearchgate.net However, for most applications, this effect is negligible and outweighed by the benefits of using a stable isotope-labeled internal standard.

| Parameter | Without Deuterated Internal Standard | With Iso-propyl-1,1,1,3,3,3-D6-amine HCl as Internal Standard |

|---|---|---|

| Accuracy (% Bias) | Can be significantly biased due to matrix effects and recovery losses | High accuracy, with bias often less than 5% scispace.com |

| Precision (% RSD) | Higher variability, often >15% | Improved precision, typically <5% scispace.com |

| Correction for Matrix Effects | No inherent correction | Effective correction for ion suppression/enhancement chromforum.org |

| Correction for Sample Loss | No correction | Effective correction for losses during sample preparation epa.gov |

Enhancing Accuracy, Precision, and Sensitivity in Quantitative Proteomics and Metabolomics (e.g., using Isobaric-Tagged IDMS)

In the fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, accurate quantification is essential for understanding biological systems. nih.govazolifesciences.com Isobaric labeling, a technique used in quantitative proteomics, employs tags that are identical in mass but produce different reporter ions upon fragmentation in the mass spectrometer. wikipedia.orgcuni.cz This allows for the simultaneous analysis of multiple samples, increasing throughput. nih.govthermofisher.com

The use of deuterated standards in conjunction with isobaric tagging, known as isobaric-tagged IDMS, can further enhance the accuracy and precision of these studies. nih.gov The deuterated standard helps to normalize for variations in labeling efficiency and sample handling across the different samples being compared. This approach is crucial for detecting subtle but significant changes in protein or metabolite levels, which is often necessary for biomarker discovery and systems biology research. nih.gov

Calibration of Instrumental Biases in Mass Spectrometric Measurements

Mass spectrometers can exhibit subtle biases in their mass measurement and ion detection. waters.com These biases can arise from various factors, including changes in electronic settings, the cleanliness of the instrument's components, and ambient laboratory conditions. waters.com Deuterated standards are instrumental in calibrating and correcting for these instrumental drifts. nih.govnih.gov

By introducing a known quantity of a deuterated standard like Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride, a calibration curve can be constructed. nih.gov This allows for the normalization of the instrument's response over time, ensuring that the quantitative data obtained is consistent and reliable. In high-resolution mass spectrometry, a "lock mass" of a known compound, which could be a deuterated standard, is often used for real-time recalibration to maintain high mass accuracy throughout the analysis. waters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. However, for larger and more complex molecules, the resulting spectra can be crowded and difficult to interpret due to overlapping signals.

Enhancing Spectral Resolution through Deuterium (B1214612) Labeling

Deuterium labeling, or deuteration, is a valuable technique for simplifying NMR spectra and enhancing spectral resolution. nih.govcambridge.org Since deuterium (²H) has a different nuclear spin (spin = 1) compared to hydrogen (¹H, spin = 1/2), deuterium signals are not observed in a standard ¹H NMR spectrum. wikipedia.orgyoutube.com

By selectively replacing specific protons in a molecule with deuterium, the corresponding signals in the ¹H NMR spectrum disappear. youtube.com This reduces the complexity of the spectrum and can help in assigning the remaining signals to the correct protons in the molecule. In the case of Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride, the protons on the two methyl groups are replaced with deuterium. This would significantly simplify the ¹H NMR spectrum of any larger molecule into which this deuterated isopropylamine (B41738) moiety is incorporated.

| Compound | Expected ¹H NMR Signals | Effect of Deuteration |

|---|---|---|

| Isopropylamine | Signals for CH, NH₂, and CH₃ protons chemicalbook.com | N/A |

| Iso-propyl-1,1,1,3,3,3-D6-amine | Signal for CH and NH₂ protons only | Disappearance of the CH₃ proton signal, simplifying the spectrum youtube.com |

Determination of Enantiomeric Purity of Chiral Primary Amines via NMR

The determination of the enantiomeric purity of chiral compounds is a critical aspect of pharmaceutical development, asymmetric synthesis, and biochemistry. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has become a powerful and rapid method for this purpose. researchgate.netfordham.edu The fundamental principle behind using NMR for enantiomeric discrimination lies in the conversion of a mixture of enantiomers, which are indistinguishable in a standard achiral NMR environment, into a mixture of diastereomers. researchgate.netlibretexts.org This is typically achieved by reacting the chiral amine with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA). nih.govresearchgate.net

The resulting diastereomers possess distinct chemical and physical properties, leading to separate, distinguishable signals in the NMR spectrum. fordham.edu The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers in the original mixture, allowing for the calculation of enantiomeric excess (% ee). researchgate.net

A common procedure involves the following steps:

A sample containing the chiral primary amine is mixed with a chiral derivatizing agent in an NMR tube.

The reaction forms diastereomeric products.

The ¹H or ¹⁹F NMR spectrum is recorded. nih.govrsc.org

The signals of the diastereomers are identified and integrated to determine their ratio.

In this analytical context, Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride serves as an invaluable internal standard. Due to the deuterium substitution, its signals in the ¹H NMR spectrum are absent from the regions where the analyte's signals appear. This allows for the addition of a precise amount of the deuterated standard to the sample. The known concentration of the internal standard provides a reference against which the absolute quantity of the chiral amine enantiomers can be accurately determined, which is crucial for quantitative analysis and for ensuring the reliability and reproducibility of the enantiomeric excess measurement.

A variety of chiral derivatizing and solvating agents can be employed for the NMR analysis of primary amines. One established method involves the condensation of the primary amine with 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL). nih.govspringernature.com This reaction forms a mixture of diastereoisomeric iminoboronate esters, which exhibit well-resolved signals in their ¹H NMR spectra. nih.gov

| Step | Description | Key Considerations | Role of this compound |

|---|---|---|---|

| Sample Preparation | The chiral primary amine is dissolved in a suitable deuterated solvent (e.g., CDCl₃) along with a chiral derivatizing agent (CDA) or chiral solvating agent (CSA). | The CDA/CSA must react quantitatively and without kinetic resolution. The solvent must not interfere with the analyte or CDA/CSA signals. libretexts.org | Added as an internal standard for accurate quantification of the total amine concentration. |

| Diastereomer Formation | Enantiomers of the primary amine react with the chiral agent to form diastereomers. | The diastereomers must be stable under the experimental conditions. | Does not participate in the reaction but provides a stable reference signal. |

| NMR Acquisition | ¹H or ¹⁹F NMR spectra are acquired. | Sufficient resolution is needed to separate the signals of the two diastereomers. Lanthanide shift reagents can be used to increase signal separation. libretexts.org | Its signals do not overlap with the analyte's signals, preventing spectral interference. |

| Data Analysis | The signals corresponding to each diastereomer are integrated. The enantiomeric excess (ee) is calculated from the integral ratio. | Accurate integration is crucial for reliable results. A good signal-to-noise ratio is required. | The known concentration of the internal standard allows for the verification of the total concentration of the amine, enhancing the accuracy of the ee calculation. |

Chromatographic Separations for Isotopic Compounds

The separation of isotopic compounds, such as Iso-propyl-1,1,1,3,3,3-D6-amine from its non-deuterated counterpart, presents a significant analytical challenge due to their nearly identical physicochemical properties. However, subtle differences in properties arising from the mass difference between hydrogen and deuterium can be exploited for separation using high-resolution chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation of amines. helsinki.fi For the separation of isotopologues, the choice of stationary phase and mobile phase is critical. Chiral stationary phases (CSPs) have shown exceptional capabilities in separating enantiomers and can also be effective for separating isotopically labeled compounds. For instance, cyclofructan-based CSPs, such as isopropyl carbamate-functionalized cyclofructan 6 (IP-CF6), have demonstrated high enantioselectivity for primary amines and could potentially resolve deuterated and non-deuterated analogues. researchgate.net

The separation mechanism in such cases relies on the subtle differences in the interactions between the isotopologues and the chiral selector of the stationary phase. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity, hydrophobicity, and the ability to form hydrogen bonds. These small differences can result in differential retention times on a highly efficient chromatographic column.

Gas Chromatography (GC) is another powerful technique for separating volatile amines. The use of capillary columns with high theoretical plate counts can facilitate the separation of isotopologues. Derivatization of the amine can enhance its volatility and improve chromatographic behavior.

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Principle of Separation |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phases (e.g., cyclofructan-based, Pirkle-type), Reversed-Phase (C18, C8), HILIC | Organic solvents (e.g., acetonitrile, methanol) with aqueous buffers and additives. The mobile phase composition is optimized for resolution. epo.org | Differential partitioning and interaction of isotopologues with the stationary phase based on subtle differences in polarity and stereochemistry. |

| Gas Chromatography (GC) | Capillary columns with various coatings (e.g., polysiloxanes of different polarities). | Inert carrier gas (e.g., Helium, Nitrogen, Hydrogen). | Separation based on differences in volatility and interaction with the stationary phase. The slightly lower volatility of the deuterated compound can lead to a longer retention time. |

| Supercritical Fluid Chromatography (SFC) | Similar to HPLC, often chiral stationary phases. | Supercritical CO₂ with co-solvents (e.g., methanol). | Combines advantages of both GC and HPLC, offering high efficiency and unique selectivity for isotopic separation. |

The successful separation of Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride from its non-deuterated form would typically require method development and optimization, including the screening of different columns and mobile phase conditions to achieve baseline resolution. The use of a highly sensitive detector, such as a mass spectrometer (MS), in conjunction with chromatography (LC-MS or GC-MS) would be ideal for confirming the identity and purity of the separated isotopic compounds.

Mechanistic and Kinetic Investigations Employing Deuterium Labeling

Elucidation of Reaction Mechanisms through Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org The study of KIEs, particularly the deuterium (B1214612) KIE (where hydrogen is replaced by deuterium), provides profound insights into the rate-determining step and the nature of the transition state of a reaction. libretexts.orglibretexts.org

Analysis of Primary Kinetic Isotope Effects in C-H/C-D Bond Scission

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org In the case of Iso-propyl-1,1,1,3,3,3-D6-amine, the substitution of hydrogen atoms on the methyl groups with deuterium allows for the investigation of reactions involving the cleavage of a C-H/C-D bond at these positions.

The theoretical basis for the primary KIE lies in the difference in zero-point vibrational energies between a C-H and a C-D bond. The C-D bond is stronger and has a lower zero-point energy than the corresponding C-H bond due to the heavier mass of deuterium. csbsju.eduias.ac.in Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate compared to its non-deuterated counterpart. The magnitude of the primary deuterium KIE is typically expressed as the ratio of the rate constants (kH/kD), with values often ranging from 6 to 8 at room temperature for reactions where the C-H bond is completely broken in the transition state. libretexts.orgcsbsju.edu

While specific studies detailing the primary KIE for C-H/C-D bond scission in Iso-propyl-1,1,1,3,3,3-D6-amine HCl are not extensively documented in publicly available literature, research on analogous structures provides valuable insights. For instance, studies on the enzymatic oxidative deamination of other aliphatic amines, such as tyramine (B21549) and β-phenylethylamine, have demonstrated significant primary kinetic isotope effects upon deuteration at the α-carbon. In these enzymatic reactions, a substantial decrease in the rate of deamination was observed when the hydrogen atoms at the carbon adjacent to the amino group were replaced with deuterium. capes.gov.br This indicates that the cleavage of the α-C-H bond is a rate-limiting step in these transformations.

The following table illustrates typical primary kinetic isotope effects observed for C-H/C-D bond cleavage in various reactions.

| Reaction Type | Substrate | kH/kD | Reference |

| E2 Elimination | Phenethyl bromide | ~7 | csbsju.edu |

| Bromination | Acetone (B3395972) | ~7 | libretexts.org |

| Enzymatic Oxidation | Trace Amines (α-deuterated) | Significant reduction in rate | capes.gov.br |

This table presents illustrative data from studies on similar reaction types to provide context for the expected primary KIE in reactions involving this compound.

Stereochemical Implications of Deuterium Isotope Effects on Amine Basicity

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org An interesting application of secondary deuterium isotope effects is the study of amine basicity. Research has shown that the substitution of hydrogen with deuterium at the β-position to the nitrogen atom can influence the basicity of an amine. nih.gov

A study on the basicity of various amines, including dimethylamine, which is structurally analogous to isopropylamine (B41738), revealed that deuteration at the β-carbon leads to an increase in basicity. nih.gov This effect is attributed to stereoelectronic interactions involving the lone pair of electrons on the nitrogen atom. The isotope effect is more pronounced when the C-D bond is anti-periplanar to the nitrogen lone pair. This stereochemical dependence suggests that hyperconjugative interactions between the C-H/C-D bonds and the nitrogen lone pair play a crucial role. The stronger C-D bond is a poorer electron donor in this hyperconjugative interaction, leading to a slight increase in the electron density on the nitrogen and thus an increase in basicity. nih.gov

The following table summarizes the observed secondary β-deuterium isotope effects on the pKa of the conjugate acids of several amines.

| Amine | ΔpKa (pKa(D) - pKa(H)) per D | Reference |

| Methylamine | +0.023 | nih.gov |

| Dimethylamine | +0.034 | nih.gov |

| Benzylamine | +0.020 | nih.gov |

| N,N-Dimethylaniline | +0.015 | nih.gov |

This table showcases the trend of increased basicity upon β-deuteration in amines related to this compound.

Computational and Theoretical Chemistry in Deuteration Studies

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to complement experimental studies of deuterated compounds. These methods provide a molecular-level understanding of reaction mechanisms, transition states, and the origins of isotope effects. researchgate.netresearchgate.netnih.gov

Density Functional Theory (DFT) for Simulating Reaction Pathways and Intermediates

Density Functional Theory (DFT) calculations can be employed to model the potential energy surfaces of reactions involving this compound. By calculating the energies of reactants, transition states, and products for both the deuterated and non-deuterated species, DFT can predict the magnitude of the kinetic isotope effect. These simulations can visualize the geometry of the transition state and identify the bonds that are being broken and formed, thus corroborating or refining mechanistic hypotheses derived from experimental KIE data. researchgate.net

Predictive Models for Identifying and Quantifying Deuterium Incorporation Sites

Computational models can also be developed to predict the sites and extent of deuterium incorporation in molecules. While sophisticated predictive models specifically for identifying deuterium incorporation sites in aliphatic amines like this compound are still an area of active research, progress has been made in related fields.

For example, predictive models based on multiple linear regression and machine learning have been developed to correlate the chemical structure of amines with their oxidative degradation rates. researchgate.net In the context of deuterium labeling, similar approaches could potentially be adapted to predict the most likely positions for H/D exchange based on the electronic and steric environment of each C-H bond. Furthermore, in the field of proteomics, computational methods are used to predict and quantify deuterium incorporation in amino acids and peptides from heavy water (D2O) labeling experiments. ias.ac.in These models often consider factors like solvent accessibility and the intrinsic exchange rates of different types of protons.

The development of such predictive models for small molecules like this compound would be highly valuable for designing labeling strategies and for interpreting the results of deuteration experiments.

Applications in Metabolic Research and Biochemical Tracer Studies

Elucidation of Drug Metabolism Pathways in Preclinical Research

In preclinical research, understanding how a drug is metabolized is paramount. Deuterated compounds like Iso-propyl-1,1,1,3,3,3-D6-amine hcl are instrumental in these investigations. The substitution of hydrogen with deuterium (B1214612) can alter the rate of metabolic reactions due to the kinetic isotope effect. This effect is particularly noticeable in reactions catalyzed by enzymes like cytochrome P450. nih.gov

By comparing the metabolism of a deuterated drug candidate with its non-deuterated counterpart, researchers can identify the specific sites on the molecule that are most susceptible to metabolic modification. For instance, a slower rate of metabolism at a deuterated position indicates that this site is a primary target for metabolic enzymes. This information is crucial for optimizing drug design to enhance metabolic stability and improve pharmacokinetic properties. researchgate.netpharmaceutical-technology.com Deuterium metabolic imaging (DMI) is an emerging non-invasive technique that allows for the visualization of metabolic processes within tumors, offering insights into tumor prognosis and staging. nih.govescholarship.org

Table 1: Research Findings on Deuterium Isotope Effects on Metabolism

| Study Focus | Key Finding | Reference |

|---|---|---|

| N-nitrosodimethylamine (NDMA) metabolism | Deuteration increased the apparent Km but not the Vmax for demethylation and denitrosation by cytochrome P4502E1. | nih.gov |

| General drug metabolism | Deuteration can improve the absorption, distribution, metabolism, and excretion (ADME) properties of drugs. | researchgate.net |

| Tumor glucose metabolism | Deuterium Metabolic Imaging (DMI) can visualize metabolic pathways like glycolysis within tumors non-invasively. | nih.govescholarship.org |

| Ethanol (B145695) metabolism | A significant deuterium isotope effect was observed in the Vmax/Km when carbon-1 of ethanol was deuterated. | nih.gov |

Investigation of Protein Turnover and Protein-Protein Interactions using Stable Isotope Labeled Amino Acids

Stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique used in proteomics to quantify changes in protein abundance. nih.govnih.govpsu.edu While this compound is not an amino acid itself, the principles of stable isotope labeling are central to its utility in related research areas. In SILAC, cells are grown in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) amino acids. psu.edu When the proteomes of these cell populations are mixed and analyzed by mass spectrometry, the relative abundance of proteins can be accurately determined. nih.govnih.gov

This methodology can be extended to study protein turnover, which is the balance between protein synthesis and degradation. nih.gov By introducing a pulse of labeled amino acids, researchers can track the rate of incorporation into new proteins and the rate of degradation of existing proteins. nih.gov This provides a dynamic view of the proteome and how it responds to various stimuli or disease states. nih.gov Furthermore, SILAC, in combination with techniques like affinity purification, can be used to identify transient protein-protein interactions, which are often difficult to detect using other methods. nih.govnih.govacs.org

Table 2: Applications of Stable Isotope Labeling in Protein Research

| Application | Technique | Key Advantage | References |

|---|---|---|---|

| Protein Quantification | SILAC | Accurate relative quantification of proteins between different cell populations. | nih.govnih.govpsu.edu |

| Protein Turnover Analysis | Dynamic SILAC | Allows for the separate tracking of protein synthesis and degradation rates. | nih.gov |

| Protein-Protein Interaction | SILAC with Affinity Purification | Enables the identification of transient or weak protein interactions. | nih.govnih.govacs.org |

| In Vivo Proteome Turnover | Isotope-labeled amino acid feeding | Elucidates proteome turnover rates in whole organisms. | nih.gov |

In Vitro Biochemical Activity Studies of Deuterated Analogs (e.g., as intermediates in drug synthesis)

The synthesis of deuterated analogs of biologically active molecules is a key strategy in medicinal chemistry. researchgate.netresearchgate.netiaea.orgnih.gov this compound can serve as a valuable deuterated intermediate in the synthesis of more complex molecules. The incorporation of deuterium at specific positions can lead to a more favorable metabolic profile, potentially reducing the formation of toxic metabolites or extending the drug's half-life. researchgate.net

In vitro biochemical assays are then used to evaluate the activity of these deuterated analogs. These studies can determine if the deuteration has altered the compound's affinity for its target, its efficacy, or its selectivity. For example, the synthesis of deuterated metronidazole (B1676534) showed that the deuterated compound exhibited better anaerobic antibacterial and anti-tubercular activity compared to the non-deuterated version. researchgate.net This approach allows for a systematic investigation of the structure-activity relationship and the impact of isotopic substitution on biological function.

Application as a Labeled Precursor in Biosynthesis Pathway Tracing

Tracing the path of atoms through metabolic networks is fundamental to understanding biosynthesis. Stable isotope tracing, using compounds like this compound as labeled precursors, is a powerful technique for this purpose. acs.orgnih.govspringernature.commssm.edu By introducing a labeled precursor into a biological system, researchers can follow its incorporation into downstream metabolites using mass spectrometry. acs.orgnih.gov

This approach provides direct evidence for biochemical relationships and can help to elucidate complex metabolic pathways. mdpi.com For example, a study on flax seedlings used a 13C-labeled precursor to trace the biosynthesis of phenylpropanoids, revealing transient intermediates and pointing to potential new pathways. mdpi.com Similarly, this compound can be used to synthesize other labeled molecules, which can then be used to probe specific biosynthetic routes. nih.gov An analytical platform called IsoAnalyst employs parallel stable isotope labeling to connect specialized metabolites to their biosynthetic gene clusters. nih.gov

Iso Propyl 1,1,1,3,3,3 D6 Amine Hydrochloride As a Versatile Chemical Building Block

Synthesis of Deuterated Analogs of Biologically Active Molecules

The strategic incorporation of deuterium (B1214612) into pharmaceutically active compounds is a recognized strategy in medicinal chemistry to enhance their metabolic stability. nih.gov The primary mechanism for this enhancement is the kinetic isotope effect, which can slow down the rate of metabolic breakdown, particularly processes mediated by enzymes like the cytochrome P450 family. nih.gov This can lead to improved pharmacokinetic profiles, such as a longer half-life, which may allow for lower or less frequent dosing. nih.gov

Many biologically active molecules, including a significant number of beta-blockers and other pharmaceuticals, contain an isopropylamine (B41738) moiety. For these molecules, a common route of metabolic inactivation involves oxidation at the isopropyl group. By constructing these molecules using Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride as a starting material, a deuterated analog can be synthesized directly. This "heavy" isopropyl group is more resistant to enzymatic cleavage due to the greater strength of the C-D bonds compared to C-H bonds. wikipedia.org This approach protects a metabolically vulnerable site within the molecule, potentially reducing the rate of metabolism and prolonging the drug's duration of action. google.com The development of deuterated drugs like deutetrabenazine, approved by the FDA, validates this strategy of using deuterium substitution to create more robust therapeutics. nih.gov

Formation of Deuterated Nitrogen Heterocycles and Complex Amine Derivatives

Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride is a valuable precursor for synthesizing more complex deuterated molecules, including nitrogen-containing heterocycles and other amine derivatives. The amine functional group is a key reactive handle for a multitude of carbon-nitrogen bond-forming reactions.

One of the most powerful and widely used methods for synthesizing substituted amines is reductive amination. organic-chemistry.org This reaction involves the initial condensation of a primary or secondary amine with a ketone or aldehyde to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. sigmaaldrich.com By using Iso-propyl-1,1,1,3,3,3-D6-amine as the amine source, the deuterated isopropyl moiety can be readily and efficiently incorporated into a vast array of molecular scaffolds. This method offers a direct and versatile route to complex deuterated secondary and tertiary amines. nih.gov

| Synthetic Transformation via Reductive Amination | |

| Reactant 1 | Iso-propyl-1,1,1,3,3,3-D6-amine |

| Reactant 2 | Aldehyde (R-CHO) or Ketone (R-CO-R') |

| Key Reaction | Reductive Amination |

| Product Class | Deuterated Secondary or Tertiary Amines |

| Significance | Direct incorporation of a stabilized (d6)-isopropyl group into diverse molecular backbones, which can be precursors for more complex deuterated heterocycles. |

The resulting complex deuterated amines can serve as advanced intermediates for the construction of nitrogen-containing heterocyclic systems. Many synthetic routes to heterocycles rely on the cyclization of substituted amine precursors. Therefore, the use of this deuterated building block in initial steps allows for the targeted placement of deuterium within the final heterocyclic product, a strategy employed to enhance stability or probe reaction mechanisms. acs.org

Development of Deuterated Organic Materials with Enhanced Stability

The utility of deuterium substitution extends beyond pharmaceuticals into the realm of materials science. The stability and longevity of organic materials, such as polymers, organic light-emitting diodes (OLEDs), and other functional materials, are often limited by degradation pathways that involve the cleavage of C-H bonds. These degradation processes can be initiated by heat, light, or chemical exposure.

The kinetic isotope effect is a fundamental principle that can be exploited to enhance material stability. wikipedia.org Replacing vulnerable C-H bonds with stronger C-D bonds can significantly slow the rate of these degradation reactions, thereby extending the operational lifetime of the material. princeton.edu The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the same reaction involving a C-D bond. wikipedia.org

By incorporating building blocks like Iso-propyl-1,1,1,3,3,3-D6-amine hydrochloride into the structure of a polymer or organic material, specific sites can be "hardened" against degradation. For instance, if the isopropyl group is located at a position susceptible to chain scission or oxidation, its deuteration can protect that site and preserve the integrity of the material's backbone. This strategy of selective deuteration is a promising approach for creating next-generation organic materials with superior durability and performance characteristics.

Future Perspectives and Emerging Research Directions in Deuterium Labeling

Advancements in Green Chemistry Methodologies for Deuteration

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly guiding the development of new deuteration methods. falconediting.com The goal is to create processes that are not only effective but also environmentally benign, moving away from traditional methods that may involve harsh reagents or produce significant waste. falconediting.comscielo.org.mx

Key advancements in this area include:

Photocatalytic Deuteration: The use of visible light as a clean and renewable energy source for promoting deuteration reactions is a significant area of research. rsc.orgrsc.org These methods can often be performed under mild conditions and avoid the need for strong acids or bases. rsc.orgrsc.org For example, photocatalytic processes have been developed for the deuteration of silanes and other organic molecules, demonstrating the potential for broad applicability and sustainability. rsc.orgrsc.org

Electrochemical Synthesis: Organic electrochemistry presents a powerful tool for deuteration, using electrons as "traceless" reagents to drive reactions. rsc.org This approach can enable specific modifications, such as the α-deuteration of amides, under mild, neutral conditions, offering an efficient route to deuterated products without the need for stoichiometric chemical oxidants or reductants. rsc.org

Benign Deuterium (B1214612) Sources and Catalytic Systems: There is a strong emphasis on using inexpensive and safe deuterium sources, with heavy water (D₂O) being the most prominent example. nih.govresearchgate.net Research is focused on developing catalytic systems that can efficiently facilitate hydrogen-deuterium (H-D) exchange using D₂O. For instance, the environmentally benign Pd/C-Al-D₂O system generates deuterium gas in situ from the reaction between aluminum and D₂O, which is then used by the palladium catalyst for the H-D exchange, yielding no harmful byproducts. nih.govresearchgate.net

Table 1: Comparison of Traditional vs. Green Deuteration Methodologies

| Feature | Traditional Methods | Green Chemistry Methods |

|---|---|---|

| Deuterium Source | Often relies on expensive deuterated gases (D₂) or deuterated reagents (e.g., LiAlD₄). scielo.org.mx | Prioritizes the use of inexpensive and environmentally benign D₂O. nih.govresearchgate.net |

| Reaction Conditions | May require harsh conditions, such as high temperatures, high pressures, or the use of strong acids/bases. scielo.org.mxrsc.org | Employs milder conditions, often at room temperature and atmospheric pressure. rsc.orgrsc.org |

| Reagents/Catalysts | Can involve stoichiometric, often hazardous, reagents and expensive noble metal catalysts. scielo.org.mx | Utilizes catalytic amounts of reagents, recyclable catalysts (e.g., heterogeneous catalysts), and traceless reagents like electrons. rsc.orgnih.gov |

| Energy Source | Typically relies on conventional heating. tn-sanso.co.jp | Explores alternative energy sources like visible light or electricity. rsc.orgrsc.org |

| Byproducts/Waste | Can generate significant amounts of hazardous waste. falconediting.com | Designed to minimize waste and generate benign byproducts (e.g., H₂O). falconediting.comresearchgate.net |

Strategies for Improving Synthetic Efficiency and Cost-Effectiveness of Deuterated Compounds

Key strategies include:

Late-Stage Deuteration: Introducing deuterium atoms at a late stage in a synthetic sequence is highly desirable as it avoids the need to carry the isotope through a multi-step process. acs.org Hydrogen Isotope Exchange (HIE) reactions are a primary method for this, allowing for the direct replacement of C-H bonds with C-D bonds in a complex molecule without requiring pre-functionalization. acs.orgnih.gov

Flow Chemistry: Continuous flow chemistry is emerging as a powerful technology for synthesizing deuterated compounds. colab.ws Compared to conventional batch methods, flow reactors offer superior heat and mass transfer, allow for automation, and can significantly reduce reaction times and increase production throughput. tn-sanso.co.jp This method also enables the use of high-temperature and high-pressure conditions more safely and efficiently. tn-sanso.co.jp

Advanced Catalysis: The development of highly active and selective catalysts is crucial for improving efficiency. Iridium complexes, for example, are widely used for directing group-assisted HIE reactions. youtube.com Research continues to find new catalytic systems, including those based on more abundant and less expensive metals, to achieve high levels of deuterium incorporation with minimal waste. researchgate.net

Recycling of Deuterated Materials: The cost of deuterated starting materials and solvents can be substantial. scielo.org.mx Developing processes that allow for the recovery and reuse of these expensive materials is a key cost-reduction strategy. For example, methods for the reuse of deuterated solvents via molecular distillation have been demonstrated. researchgate.net

Novel Applications in Environmental Studies (e.g., nutrient cycling, pollution analysis)

Deuterated compounds, particularly heavy water (D₂O), are invaluable tools in environmental science. zeochem.com Their non-toxic and non-radioactive nature makes them ideal tracers for studying a wide range of natural processes without causing environmental harm. mdpi.comresearchgate.net

Emerging applications include:

Hydrology and Water Resource Management: Deuterium is used as a conservative tracer to map groundwater movement, determine the pathways of wastewater, and monitor hydraulic fracturing processes. zeochem.comresearchgate.netisowater.com Because it is part of the water molecule itself, D₂O provides direct insight into the movement and distribution of water in the subsurface. zeochem.commdpi.com

Nutrient Cycling and Ecosystem Metabolism: In biological systems, D₂O labeling can be used to trace the synthesis of biomass and the metabolic pathways of organisms. nih.govnih.gov For example, deuterium from D₂O is incorporated into non-essential amino acids and fatty acids during their biosynthesis. nih.govprinceton.edu Analyzing the rate and pattern of this incorporation provides quantitative data on protein turnover and metabolic fluxes within an ecosystem. nih.gov

Pollution Analysis and Atmospheric Transport: Deuterated compounds like deuterated methane (B114726) (CD₄) serve as tracers to study the dispersion and transport of atmospheric pollutants. researchgate.net By releasing a known quantity of a deuterated tracer and monitoring its concentration at various locations, scientists can validate atmospheric transport models and understand how pollutants are diluted and distributed over regional and continental scales. researchgate.net

Table 3: Deuterated Tracers in Environmental Studies

| Application Area | Deuterated Tracer(s) | Information Gained |

|---|---|---|

| Groundwater Hydrology | Deuterium Oxide (D₂O) researchgate.net | Groundwater flow paths, velocity, and distribution. zeochem.com |

| Wastewater Mapping | Deuterium Oxide (D₂O) isowater.com | Tracing the movement and dilution of wastewater plumes in aquifers or surface water. isowater.com |

| Nutrient Cycling | Deuterium Oxide (D₂O) nih.govnih.gov | Rates of biosynthesis, protein turnover, and metabolic activity in organisms. nih.govprinceton.edu |

| Atmospheric Transport | Deuterated Methane (CD₄) researchgate.net | Dispersion, transport, and dilution of atmospheric pollutants. researchgate.net |

| Stream Discharge | Deuterium Oxide (D₂O) mdpi.com | Precise measurement of water flow in rivers and streams with minimal environmental impact. mdpi.com |

Integration of Advanced Computational Chemistry for Rational Design of Deuterated Molecules

Computational chemistry has become an indispensable tool in the field of deuterium labeling, enabling the rational design of molecules and the optimization of synthetic processes. By providing insights that are difficult or impossible to obtain through experimentation alone, computational methods accelerate research and reduce development costs.

Key areas of integration include:

Predicting Deuteration Effects: Computational models are used to predict how deuterium substitution will affect a molecule's properties. This is particularly important in drug discovery, where models can forecast changes in metabolic stability and pharmacokinetic profiles, helping to guide which positions on a molecule should be deuterated for the most beneficial effect. nih.govnih.gov

Rational Catalyst Design: Instead of relying solely on experimental trial-and-error, researchers can use in silico screening to identify promising catalysts for deuteration reactions. acs.org For example, computational screening was used to identify tethered NHC-phosphine iridium complexes as effective catalysts for the ortho-deuteration of aryl sulfones. acs.org

Hybrid Quantum-Classical Approaches: The integration of machine learning with quantum chemistry is accelerating materials discovery. researchgate.netresearchgate.net These hybrid methods can be used to build models that predict the properties of a vast number of potential deuterated molecules, a task that would be computationally prohibitive using quantum chemistry alone. This has been applied to the design of deuterated OLED emitters to find structures with optimal quantum efficiency. researchgate.net

Elucidating Interactions and Mechanisms: Computational techniques like molecular docking and molecular dynamics (MD) simulations, often combined with experimental data from methods like hydrogen-deuterium exchange mass spectrometry (DXMS), provide detailed, atomic-level insights into molecular interactions. nih.gov This combination has been used to determine the binding mode of inhibitors to enzymes, establishing a structure-activity relationship that guides the design of new, more potent compounds. nih.gov Quantum chemical calculations can also clarify the subtle effects of deuteration on noncovalent interactions, such as hydrogen bonds, which are critical in biological systems. mdpi.com

Table 4: Computational Tools and Their Applications in Deuteration Research

| Computational Tool/Method | Application | Example |

|---|---|---|

| Quantum Chemistry (e.g., DFT) | Predicts molecular properties, reaction energetics, and isotope effects. researchgate.netmdpi.com | Calculating the change in binding affinity of a drug to its receptor upon deuteration. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the motion and interaction of molecules over time. nih.gov | Identifying the stable binding mode of a deuterated inhibitor within an enzyme's active site. nih.gov |

| Molecular Docking | Predicts the preferred orientation of one molecule when bound to another. nih.gov | Screening potential deuterated drug candidates against a protein target. mdpi.com |

| Machine Learning / AI | Creates predictive models from large datasets to accelerate discovery. researchgate.netresearchgate.net | Predicting the quantum efficiency of thousands of potential deuterated OLED emitters to identify optimal candidates. researchgate.net |

| In Silico Catalyst Screening | Computationally evaluates potential catalysts before experimental synthesis. acs.org | Identifying a new iridium catalyst for a specific HIE reaction. acs.org |

| Hybrid QM/MM | Combines quantum mechanics for a reactive center with molecular mechanics for the larger environment. | Studying an enzyme-catalyzed reaction involving C-D bond cleavage. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Iso-propyl-1,1,1,3,3,3-D6-amine HCl with high isotopic purity?

- Methodological Answer : Deuterated compounds like this compound are typically synthesized via hydrogen-deuterium (H/D) exchange or deuterated precursor alkylation. For isotopic purity >98%, use deuterated solvents (e.g., D₂O or CD₃OD) and reducing agents like lithium aluminum deuteride (LiAlD₄) in anhydrous conditions. Post-synthesis, purify via recrystallization in deuterated HCl/diethyl ether .

- Key Reagents & Conditions :

| Reagent | Role | Isotopic Purity Impact |

|---|---|---|

| LiAlD₄ | Reducing agent | Critical for D6 incorporation |

| DCl | Protonation source | Ensures HCl salt formation with D retention |

| CD₃OD | Solvent | Minimizes H contamination |

Q. How to characterize this compound using NMR and mass spectrometry?

- Methodological Answer :

- NMR : Use ¹H NMR to confirm deuterium incorporation. The absence of proton signals at δ 1.1–1.3 ppm (isopropyl CH₃ groups) indicates successful deuteration. ¹³C NMR will show splitting due to deuterium coupling (e.g., CD₃ groups at δ 20–25 ppm) .

- MS : High-resolution mass spectrometry (HRMS) should show a molecular ion peak at m/z 135.63 (C₃H₅D₆N⁺, calculated for [M-Cl]⁺). Isotopic distribution must align with theoretical D6 patterns .

Q. What are the primary applications of deuterated amines in mechanistic studies?

- Methodological Answer : Deuteration reduces metabolic interference in tracer studies. For example, in kinetic isotope effect (KIE) experiments, D6 labeling enables precise tracking of reaction pathways (e.g., amine oxidation or alkylation mechanisms). Use LC-MS/MS to monitor deuterium retention in intermediates .

Advanced Research Questions

Q. How to design experiments to analyze deuterium kinetic isotope effects (KIEs) in Iso-propyl-D6-amine HCl catalysis?

- Methodological Answer :

Comparative Reactivity : Run parallel reactions with non-deuterated and deuterated compounds under identical conditions (temperature, solvent, catalyst).

Rate Constant Measurement : Use stopped-flow spectroscopy or GC-MS to determine k_H/k_D. A KIE >2 suggests rate-limiting C-H/D bond cleavage.

Computational Validation : Pair experimental data with DFT calculations (e.g., Gaussian or ORCA) to model transition states and confirm isotope effects .

Q. What computational tools are recommended for modeling deuterium-labeled compounds in reaction simulations?

- Methodological Answer :

- Molecular Dynamics (MD) : Tools like GROMACS or AMBER can simulate solvent interactions and deuterium’s impact on molecular conformation.

- Quantum Mechanics (QM) : Use COMSOL Multiphysics with AI-driven modules to predict isotopic effects on reaction thermodynamics (e.g., Gibbs free energy changes) .

- Example Workflow :

Step 1: Optimize geometry with DFT (B3LYP/6-31G*).

Step 2: Calculate vibrational frequencies to confirm isotopic stability.

Step 3: Simulate reaction pathways using Nudged Elastic Band (NEB) method.

Q. How to resolve contradictions in isotopic purity data between NMR and mass spectrometry?

- Methodological Answer :

- Root Cause Analysis :

- NMR Sensitivity : Low-level H contamination (<2%) may not be detectable in ¹H NMR but appears in MS as [M+H⁺] peaks.

- Ionization Artifacts : ESI-MS may cause in-source H/D exchange. Use MALDI-TOF for minimal fragmentation.

- Mitigation : Validate with ²H NMR (if accessible) or repeat synthesis with stricter anhydrous conditions .

Data Interpretation & Reporting

Q. What statistical methods are appropriate for analyzing variability in deuterium labeling efficiency?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.